molecular formula C9H9NOS2 B156553 6-Ethoxy-2-mercaptobenzothiazole CAS No. 120-53-6

6-Ethoxy-2-mercaptobenzothiazole

Cat. No.: B156553
CAS No.: 120-53-6
M. Wt: 211.3 g/mol
InChI Key: HOASVNMVYBSLSU-UHFFFAOYSA-N
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Description

6-Ethoxy-2-mercaptobenzothiazole: is an organic compound with the molecular formula C9H9NOS2 . It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Mechanism of Action

Target of Action

The primary targets of 6-Ethoxy-2-mercaptobenzothiazole are c-Jun N-terminal kinases (JNKs) . JNKs are a group of mitogen-activated protein kinases that play a crucial role in cell signaling, particularly in response to stress .

Mode of Action

This compound acts as a reagent in the preparation of nitrothiazolythio benzothiazoles , which are inhibitors of c-Jun N-terminal kinases . By inhibiting these kinases, the compound can modulate the cell signaling pathways that they are involved in .

Biochemical Pathways

The inhibition of JNKs by this compound can affect several biochemical pathways. JNKs are involved in various cellular processes, including inflammation, apoptosis, cell differentiation, and cell survival . Therefore, the inhibition of these kinases can have downstream effects on these pathways .

Pharmacokinetics

It is known that the compound isinsoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability could be affected by its water insolubility .

Result of Action

The inhibition of JNKs by this compound can result in changes at the molecular and cellular levels. These changes can include alterations in cell signaling, leading to effects on cell survival, differentiation, and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is incompatible with strong oxidizing agents, strong bases, and halogens . These substances could potentially affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethoxy-2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Mercaptobenzothiazole
  • 6-Amino-2-mercaptobenzothiazole
  • 5-Chloro-2-mercaptobenzothiazole
  • 2-Mercaptobenzimidazole
  • 2-Mercaptobenzoxazole

Uniqueness: 6-Ethoxy-2-mercaptobenzothiazole is unique due to its ethoxy group at the 6-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-ethoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059512
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-53-6
Record name 6-Ethoxy-2-mercaptobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-53-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 6-Ethoxy-2-mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
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Record name 6-ethoxy-2-mercaptobenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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